Purity Advantage: 98% Certified Purity vs. 95% for the Closest Amino‑Analog
The target compound is supplied at 98% purity , whereas the closest structural analog, N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide (CAS 285139‑04‑0), is typically offered at 95% minimum purity . For end‑users performing structure–activity relationship (SAR) studies, impurity profiles introduced by a 3% difference in purity can confound dose–response determinations and increase the risk of false‑positive or false‑negative hits.
| Evidence Dimension | Certified purity of research‑grade material |
|---|---|
| Target Compound Data | 98% (HPLC purity, Leyan) |
| Comparator Or Baseline | N-(2-Amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide: 95% (min., Combi‑Blocks) |
| Quantified Difference | 3 percentage‑point advantage in nominal purity |
| Conditions | Commercial research‑chemical specifications; actual batch‑specific purity may vary. |
Why This Matters
Higher starting purity reduces the need for repurification, lowers the risk of impurity‑driven assay artefacts, and supports more reproducible SAR campaigns.
